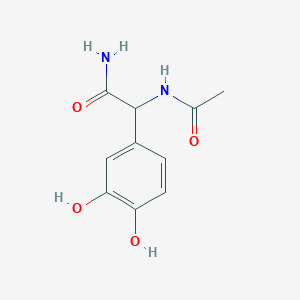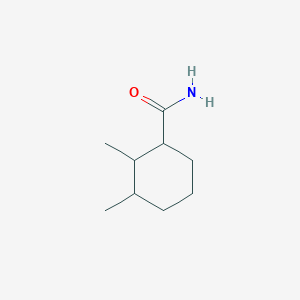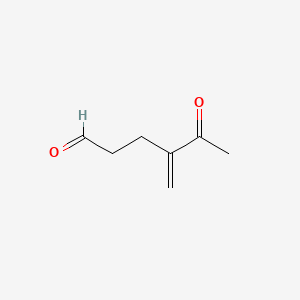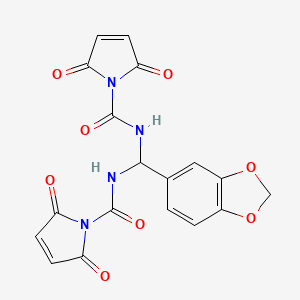
n,n'-(1,3-Benzodioxol-5-ylmethanediyl)bis(2,5-dioxo-2,5-dihydro-1h-pyrrole-1-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in bioactive molecules, and a pyrrole-1-carboxamide structure, which is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide typically involves multi-step organic reactions. One common method includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3, and solvents like DMF or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[1,3]dioxole moiety, using reagents like NaN3 or KCN.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: NaBH4 in methanol.
Substitution: NaN3 in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved often include signal transduction cascades that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzo[1,3]dioxol-5-yl)methylene-2-cyano-3-substituted phenylacrylohydrazides
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- (E)-N’-(Benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-[Benzo[1,3]dioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxo-pyrrole-1-carboxamide is unique due to its specific combination of benzo[1,3]dioxole and pyrrole-1-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Numéro CAS |
6959-98-4 |
|---|---|
Formule moléculaire |
C18H12N4O8 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
N-[1,3-benzodioxol-5-yl-[(2,5-dioxopyrrole-1-carbonyl)amino]methyl]-2,5-dioxopyrrole-1-carboxamide |
InChI |
InChI=1S/C18H12N4O8/c23-12-3-4-13(24)21(12)17(27)19-16(9-1-2-10-11(7-9)30-8-29-10)20-18(28)22-14(25)5-6-15(22)26/h1-7,16H,8H2,(H,19,27)(H,20,28) |
Clé InChI |
ZWOHLBJVNIBGNA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)N3C(=O)C=CC3=O)NC(=O)N4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13812216.png)

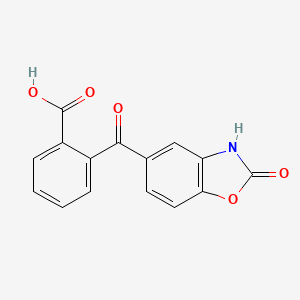
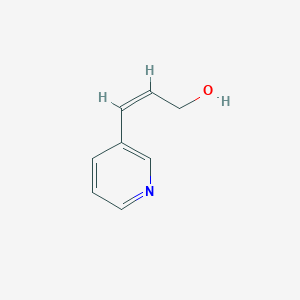
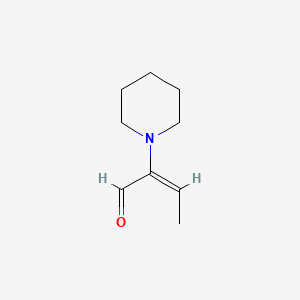
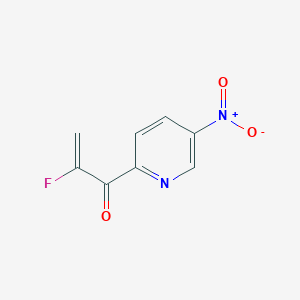
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

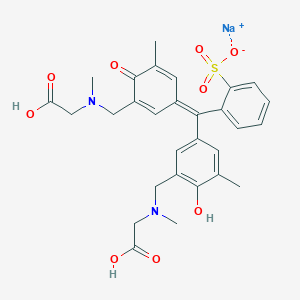
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
